2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
Description
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Properties
IUPAC Name |
2-(aminomethyl)-1-(cyclopropanecarbonyl)-3,5-dimethylpyridin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-7-6-14(12(16)9-3-4-9)10(5-13)8(2)11(7)15;/h6,9H,3-5,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTODUHHTULCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)C(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
1. Mechanism of Action
The compound exhibits multiple mechanisms of action that contribute to its biological activity. It has been shown to interact with various biological targets, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs is associated with anti-cancer properties, as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
- Nicotinamide Adenine Dinucleotide Kinase (NADK) : The compound may affect NADP and NADPH levels, leading to destabilization of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby inhibiting cell growth .
2. Therapeutic Applications
Research indicates that this compound may be beneficial in treating various conditions, including:
- Cancer : Due to its ability to inhibit HDACs and affect metabolic pathways critical for cancer cell proliferation.
- Neurological Disorders : Potential neuroprotective effects have been suggested, warranting further investigation into its use in neurodegenerative diseases.
Case Studies and Experimental Findings
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Testing : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.
2. In Vivo Studies
Preclinical animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : In a study using mouse models of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of treatment.
Data Tables
| Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | MCF-7 | 10 - 50 | Cell viability inhibition |
| In Vitro | A549 | 10 - 50 | Cell viability inhibition |
| In Vivo | Mouse Model | N/A | Tumor size reduction by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
